![molecular formula C21H18BrN3O2 B368582 N-(1-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide CAS No. 919972-11-5](/img/structure/B368582.png)

N-(1-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

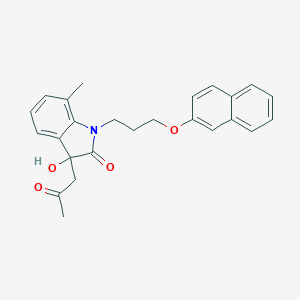

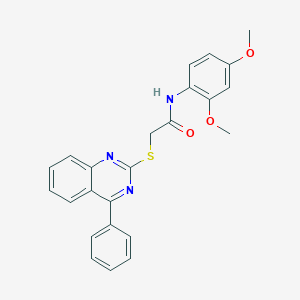

The compound “N-(1-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide” is a complex organic molecule. It contains several functional groups and structural features, including a furan ring, a benzodiazole ring, and a bromophenyl group. These groups could potentially confer a variety of chemical and biological properties to the molecule .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would contain a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), a benzodiazole ring (a fused ring system containing a benzene ring and a diazole ring), and a bromophenyl group (a benzene ring with a bromine atom attached) .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bromine atom could increase the compound’s molecular weight and potentially its reactivity .科学的研究の応用

Medicinal Chemistry Applications

In the realm of medicinal chemistry, compounds analogous to "N-(1-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide" are explored for their potential as central nervous system (CNS) acting drugs. Heterocycles containing nitrogen, sulfur, and oxygen are identified as significant for synthesizing compounds with potential CNS activity, ranging from depression to euphoria and convulsion effects (Saganuwan, 2017; Saganuwan, 2020). These findings underscore the potential for the rational design and development of new CNS medications.

Applications in Optoelectronics

The quinazoline and pyrimidine moieties, closely related to the chemical structure , have been identified as valuable for creating novel optoelectronic materials. These compounds are incorporated into π-extended conjugated systems, which are crucial for the development of luminescent materials and electroluminescent properties. Their applications span from organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, to potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018). This highlights the compound's significance in advancing materials science for electronic and photonic devices.

作用機序

Target of Action

Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Benzimidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Benzimidazole derivatives have been reported to influence various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .

Result of Action

Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting diverse molecular and cellular effects .

将来の方向性

生化学分析

Biochemical Properties

Benzimidazole derivatives have been reported to exhibit antimicrobial and cytotoxicity activity .

Cellular Effects

Related benzimidazole derivatives have shown potential as allosteric activators of human glucokinase , which plays a key role in glucose metabolism.

Molecular Mechanism

Benzimidazole derivatives have been found to exhibit potent TRPV1 antagonist activity with IC 50 value of 104 nM .

Temporal Effects in Laboratory Settings

Related benzimidazole derivatives have shown significant hypoglycemic effects in animal and human models .

Metabolic Pathways

Benzimidazole derivatives have been found to interact with various enzymes and cofactors .

特性

IUPAC Name |

N-[1-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrN3O2/c1-14(23-21(26)19-7-4-12-27-19)20-24-17-5-2-3-6-18(17)25(20)13-15-8-10-16(22)11-9-15/h2-12,14H,13H2,1H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHYOZLVKIHSPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Br)NC(=O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-acetyl-7'-methyl-1'-[2-(3-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368500.png)

![N-[3'-acetyl-5-methyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B368501.png)

![3-hydroxy-5-methyl-1-[3-(4-methylphenoxy)propyl]-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B368503.png)

![N-[3'-acetyl-7-methyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B368509.png)

![N-(4-acetyl-1'-benzyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide](/img/structure/B368512.png)

![N-(4-acetyl-7'-methyl-2'-oxo-1'-prop-2-enylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide](/img/structure/B368515.png)

![1'-(3-methylbutyl)spiro[1,3-benzoxazine-2,3'-indole]-2',4(1'H,3H)-dione](/img/structure/B368533.png)

![N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide](/img/structure/B368534.png)